![molecular formula C12H13Cl2FN2 B13602049 1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13602049.png)
1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride is a chemical compound that features a fluorophenyl group attached to a pyridine ring, with a methanamine group and two hydrochloride ions
准备方法
The synthesis of 1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-bromopyridine.
Grignard Reaction: The 4-fluorobenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Cyclization: The alcohol is then cyclized with 2-bromopyridine under basic conditions to form the pyridine ring.
Amination: The resulting compound is then aminated using a suitable amine source to introduce the methanamine group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The dihydrochloride salt can be hydrolyzed under acidic or basic conditions to yield the free base form of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets, including neurotransmitter receptors and enzymes.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Chemical Research: The compound is used as a reference standard in analytical chemistry and as a reagent in various organic synthesis reactions.
作用机制
The mechanism of action of 1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride can be compared with similar compounds such as:
2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone: This compound has a similar structure but lacks the methanamine group, resulting in different chemical and biological properties.
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone: This compound features an additional fluorine atom on the pyridine ring, which can influence its reactivity and applications.
3-(4-Fluorophenyl)-1-Hydroxy-2-(Pyridin-4-Yl)-1H-Pyrrolo[3,2-B]Pyridine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C12H13Cl2FN2 |
|---|---|
分子量 |
275.15 g/mol |
IUPAC 名称 |
[3-(4-fluorophenyl)pyridin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C12H11FN2.2ClH/c13-10-5-3-9(4-6-10)11-2-1-7-15-12(11)8-14;;/h1-7H,8,14H2;2*1H |
InChI 键 |
JKNVEZGXSNBSLE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)CN)C2=CC=C(C=C2)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



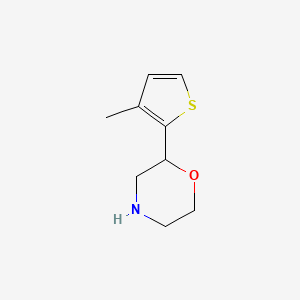
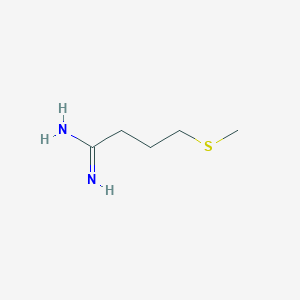
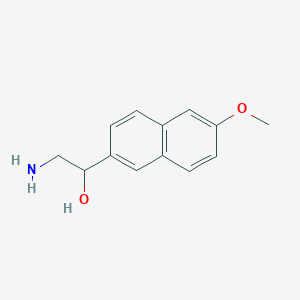


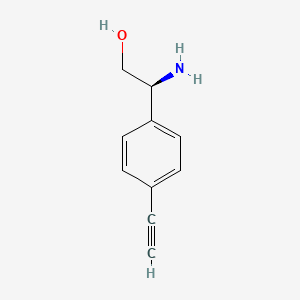
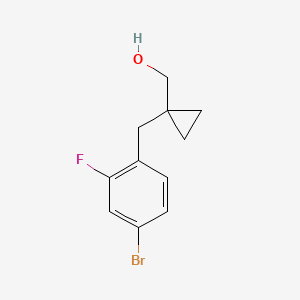
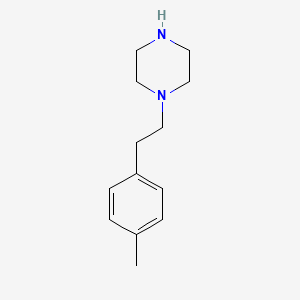


![2-(Benzo[d]thiazol-2-yl)-2-oxoacetic acid](/img/structure/B13602055.png)


